4-(tert-Butyl)-2-ethoxy-1-iodobenzene
Overview
Description
“4-(tert-Butyl)-2-ethoxy-1-iodobenzene” is likely an organic compound that contains a benzene ring with a tert-butyl group, an ethoxy group, and an iodine atom attached to it . The tert-butyl group is a bulky group that can influence the compound’s reactivity and physical properties .
Synthesis Analysis
While specific synthesis methods for “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” are not available, similar compounds are often synthesized through substitution reactions . For instance, tert-butyl groups can be introduced through Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would likely consist of a benzene ring with the aforementioned groups attached. The tert-butyl group is a bulky group that can influence the compound’s conformation .Chemical Reactions Analysis
The chemical reactivity of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would likely be influenced by the presence of the iodine atom, which can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-2-ethoxy-1-iodobenzene” would depend on its exact structure. Similar compounds, like 4-tert-butylphenol, are white solids with a distinct phenolic odor .Scientific Research Applications
Radiopharmaceutical Research
The piperazine moiety in this compound plays a crucial role. Researchers have utilized functionalized piperazine derivatives as starting materials for spiro-compounds, which are then employed for the mild introduction of fluorine-18. These radiolabeled compounds are valuable in positron emission tomography (PET) imaging studies .
Factor Xa Inhibitors
The piperazinoacetic acid motif found in this compound is relevant to the development of highly selective factor Xa trypsin-like protease inhibitors. These inhibitors have potential therapeutic applications in anticoagulation and thrombosis prevention .
Histone Deacetylase (HDAC) Inhibitors
Piperazine-based hydroxamic acids, with the piperazine residue as a linker, have been investigated as HDAC inhibitors. HDACs play a role in gene expression regulation, and their inhibition has implications in cancer therapy and other diseases .
Biological Active Peptides
The acetic acid-piperazine core has been used to link biologically active peptides. This strategy allows for the conjugation of peptides with other functional groups, enhancing their stability, targeting, and therapeutic potential .
Chemical Intermediates
4-(tert-Butyl)-2-ethoxy-1-iodobenzene serves as an intermediate in chemical synthesis. It is used to produce esters of PTBBA (4-tert-butylbenzoic acid), which acts as a chain stop agent in resins .
Isoxazolyl Penicillin Derivatives
Researchers have employed this compound in the preparation of isoxazolyl penicillin derivatives. These derivatives have applications in antimicrobial therapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-ethoxy-1-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLABQRIJQCIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256242 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-2-ethoxy-1-iodobenzene | |
CAS RN |
870007-40-2 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870007-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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